4-(Trifluoromethyl)quinoline
Overview
Description
4-(Trifluoromethyl)quinoline is a heterocyclic compound that contains a quinoline ring, which is a benzene ring fused with a pyridine ring, and a trifluoromethyl group . It’s a building block in organic synthesis and has been used in the preparation of various derivatives .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)quinoline involves various methods. One method involves the gold(I)-catalyzed reaction of 2′-amino-2,2,2-trifluoroacetophenones with 3-substituted alkyl propynoates . Another method involves a silver-catalyzed synthesis via a cascade alkyne – ketone – amino coupling/addition/condensation process in water .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)quinoline is C10H6F3N . The structure is stabilized by various interactions, including intramolecular N–H···N hydrogen bonds, C–H···F interactions, π···π interactions, and C–F···F–C interactions .Chemical Reactions Analysis
4-(Trifluoromethyl)quinoline participates in various chemical reactions. For instance, it can undergo nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds . It can also react with 2′-amino-2,2,2-trifluoroacetophenones under catalysis by copper and silver complexes or salts to produce 2-aryl (alkyl)quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)quinoline include a melting point of 266-269 °C, a boiling point of 311.9±37.0 °C (Predicted), and a density of 1.3581 (estimate) . It’s a light greyish-beige powder .Scientific Research Applications
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Medicinal Chemistry
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .
- The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
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Synthesis of Schiff Bases
- Quinoline-4-carboxaldehyde conveniently underwent a condensation reaction when treated with 4-(trifluoromethyl) aniline and four other substituted anilines in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH to access five Schiff bases .
- The reaction was carried out in the presence of ethanol solvent using heterogeneous catalysis in glacial CH3COOH .
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Synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile
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Fluorinated Quinolines
- Fluorinated quinolines, including those with a trifluoromethyl group, have been studied extensively due to their unique properties .
- They have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- These compounds have found applications in medicine due to their remarkable biological activity .
- Some fluorinated quinolines have also found application in agriculture, and also as components for liquid crystals .
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Synthesis of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones
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Silver Catalyzed Synthesis
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Fluorinated Quinolines
- Fluorinated quinolines, including those with a trifluoromethyl group, have been studied extensively due to their unique properties .
- They have been synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- These compounds have found applications in medicine due to their remarkable biological activity .
- Some fluorinated quinolines have also found application in agriculture, and also as components for liquid crystals .
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Synthesis of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones
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Silver Catalyzed Synthesis
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXBXQWMBMXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380664 | |
Record name | 4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)quinoline | |
CAS RN |
25199-77-3 | |
Record name | 4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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